molecular formula C5H6ClNO B3220446 2-(Chloromethyl)-4-methyl-1,3-oxazole CAS No. 1196157-12-6

2-(Chloromethyl)-4-methyl-1,3-oxazole

Cat. No.: B3220446
CAS No.: 1196157-12-6
M. Wt: 131.56 g/mol
InChI Key: NZAXBBLHJYXFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-methyl-1,3-oxazole is a heterocyclic organic compound containing an oxazole ring substituted with a chloromethyl group at the 2-position and a methyl group at the 4-position

Preparation Methods

The synthesis of 2-(Chloromethyl)-4-methyl-1,3-oxazole typically involves the reaction of 4-methyl-1,3-oxazole with chloromethylating agents. One common method is the reaction of 4-methyl-1,3-oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

2-(Chloromethyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Chloromethyl)-4-methyl-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methyl-1,3-oxazole involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions and biological applications, where the compound can modify proteins or other biomolecules by forming covalent bonds with nucleophilic sites such as thiol groups in cysteine residues .

Comparison with Similar Compounds

2-(Chloromethyl)-4-methyl-1,3-oxazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the oxazole ring and the reactive chloromethyl group, which provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAXBBLHJYXFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-methyl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-4-methyl-1,3-oxazole
Reactant of Route 3
2-(Chloromethyl)-4-methyl-1,3-oxazole
Reactant of Route 4
2-(Chloromethyl)-4-methyl-1,3-oxazole
Reactant of Route 5
2-(Chloromethyl)-4-methyl-1,3-oxazole
Reactant of Route 6
2-(Chloromethyl)-4-methyl-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.